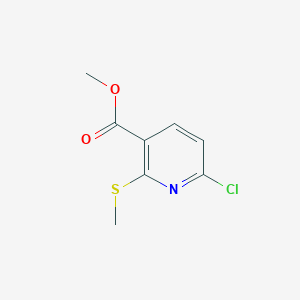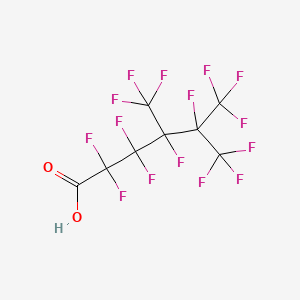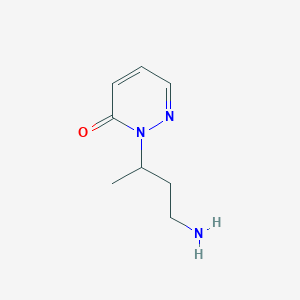
2-(4-Aminobutan-2-yl)-2,3-dihydropyridazin-3-one
Descripción general
Descripción
The compound “2-(4-Aminobutan-2-yl)-2,3-dihydropyridazin-3-one” is a pyridazinone derivative with an aminobutyl group attached. Pyridazinones are a class of organic compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. The aminobutyl group suggests the presence of an amine functional group, which could impart basic properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a planar pyridazinone ring, with the aminobutyl group adding some three-dimensionality. The presence of nitrogen in the ring and the amine group could lead to interesting hydrogen bonding properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. The amine group can participate in acid-base reactions, and the pyridazinone ring can potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an amine group in this compound could make it a weak base. The aromatic pyridazinone ring could contribute to the compound’s stability and possibly make it more resistant to reactions that would break the ring .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound has been utilized in the development of novel synthetic methodologies, such as the [4+2] annulation reaction between in situ formed azoalkenes and azlactones. This method facilitates access to a variety of 4,5-dihydropyridazin-3(2H)-one derivatives, highlighting their potential in medicinal applications due to their promising biological activity profiles. These compounds have been synthesized through both one-pot reactions and versatile conversions into other nitrogen-containing compounds, demonstrating their utility in organic synthesis and chemical research (Yuan et al., 2020).
Biocatalysis and Chiral Synthesis
- Chiral derivatives of dihydropyridines, which include structural motifs related to 2-(4-Aminobutan-2-yl)-2,3-dihydropyridazin-3-one, have been explored for their use in asymmetric reductions. These compounds serve as models for NADH in biocatalytic processes, highlighting their importance in the synthesis of chiral molecules and enantiomerically pure compounds, which are crucial in pharmaceutical research (Losset et al., 1989).
Potential Biological Activities
- New derivatives of 2-(4-Aminobutan-2-yl)-2,3-dihydropyridazin-3-one have been synthesized and evaluated for anticonvulsant and muscle relaxant activities. Certain compounds showed significant efficacy in standard pharmacological models, underlining the therapeutic potential of these derivatives in treating neurological disorders (Sharma et al., 2013).
Applications in Material Science
- The compound's derivatives have been assessed for their utility in improving the quality of base oils. They were tested as antioxidants and showed effectiveness in enhancing the oxidative stability of base oils, demonstrating the compound's relevance beyond biomedicine to applications in materials science and industrial chemistry (Nessim, 2017).
Direcciones Futuras
The future directions for research on this compound would depend on its properties and potential applications. If it shows promising activity in a particular area (such as medicinal chemistry), future research could focus on optimizing its activity, reducing any side effects, or improving its synthesis .
Propiedades
IUPAC Name |
2-(4-aminobutan-2-yl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-7(4-5-9)11-8(12)3-2-6-10-11/h2-3,6-7H,4-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBZDAWTYMMTQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N1C(=O)C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminobutan-2-yl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Propan-2-yl)-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484374.png)
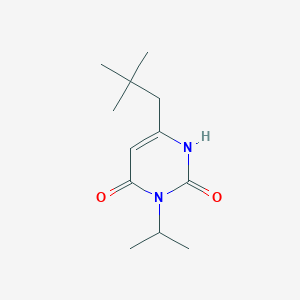
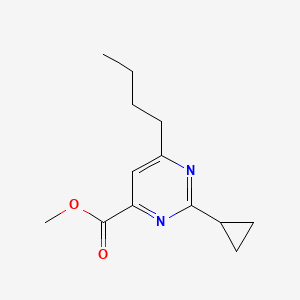
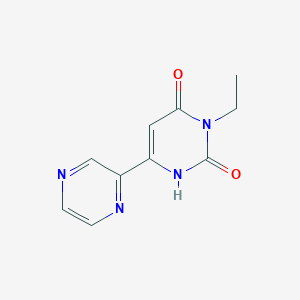

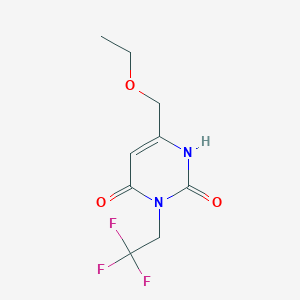
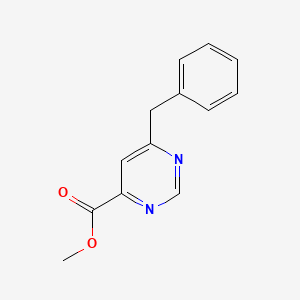
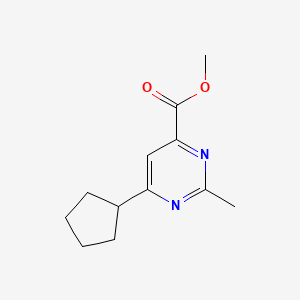
![3-(tert-Butyl) 10-methyl 9-hydroxy-7-oxo-1,4,5,7-tetrahydropyrido[1,2-d][1,4]diazepine-3,10(2H)-dicarboxylate](/img/structure/B1484390.png)

